

solubility of Methyl docosahexaenoate in organic solvents

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Compound of Interest

Compound Name: Methyl docosahexaenoate

Cat. No.: B1240373

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An In-depth Technical Guide to the Solubility of **Methyl Docosahexaenoate** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **methyl docosahexaenoate**, the methyl ester of the essential omega-3 fatty acid, docosahexaenoic acid (DHA). Understanding the solubility of this compound is critical for a wide range of applications, from developing analytical standards to formulating drug delivery systems. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Methyl Docosahexaenoate

Methyl docosahexaenoate (C₂₃H₃₄O₂, Molar Mass: 342.51 g/mol) is an esterified form of DHA.^[1] It is often used as a reference standard in the quantification of fatty acids in various samples, such as fish and microalgal oils.^[1] In research, it serves as a stable analog of DHA, capable of intercalating into membrane phospholipids.^{[2][3]} Its physical form is a colorless to light yellow liquid.^[2]

Quantitative Solubility Data

The solubility of **methyl docosahexaenoate** has been reported in a variety of common organic solvents. The following table summarizes the available quantitative and qualitative data. It is

important to note that for some solvents, achieving the indicated solubility may require sonication or gentle heating.^[2]^[3]

Solvent	Formula	Polarity Index ¹	Density (g/mL at 20°C) ²	Solubility (at ambient temp.)	Notes
Polar Aprotic Solvents					
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	7.2	1.1004	25 mg/mL (72.99 mM) [3] - 100 mg/mL (291.96 mM) [2][4]	Sonication is recommended.[3] Hygroscopic DMSO can impact solubility.[2]
Dimethylformamide (DMF)	C ₃ H ₇ NO	6.4	0.9487	100 mg/mL[1][4]	-
Polar Protic Solvents					
Ethanol	C ₂ H ₆ O	4.3	0.7892	100 mg/mL (291.96 mM) [2][3][4]	Sonication is recommended.[2][3]
Non-Polar & Halogenated Solvents					
Methylene Chloride	CH ₂ Cl ₂	3.1	1.326	Soluble[5]	Quantitative data not specified.
Chloroform	CHCl ₃	4.1	1.4892	50 mg/mL[6]	-
Ethyl Ether	C ₄ H ₁₀ O	2.8	0.7133	Soluble[5]	Quantitative data not specified.
Hexane	C ₆ H ₁₄	0.1	0.6594	Soluble[5] / Immiscible[6]	Contradictory reports exist, suggesting

solubility may
be limited.[5]
[6]

Aqueous Solutions

PBS (pH 7.2)	-	~10.2	~1.0	0.1 mg/mL[1] - 0.15 mg/mL[4]	Very poorly soluble in aqueous buffers.
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¹Polarity Index values are relative measures of a solvent's polarity. ²Density values are for general reference.

Experimental Protocols

Determining the precise solubility of a compound like **methyl docosahexaenoate** is a fundamental experimental procedure. Below is a generalized protocol for the gravimetric method, followed by quantification using gas chromatography (GC), a common technique for analyzing fatty acid methyl esters (FAMES).[7][8]

Protocol: Determination of Solubility by Isothermal Saturation and GC Quantification

1. Materials and Equipment:

- **Methyl docosahexaenoate** (analytical standard grade)
- Selected organic solvents (HPLC grade or higher)
- Analytical balance (± 0.01 mg)
- Vials with PTFE-lined caps
- Thermostatic shaker or incubator
- Centrifuge capable of handling solvent vials

- Gas chromatograph with Flame Ionization Detector (GC-FID)
- Appropriate GC capillary column (e.g., DB-5HT)[8]
- Internal standard (e.g., methyl heptadecanoate)
- Volumetric flasks and gas-tight syringes

2. Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **methyl docosahexaenoate** to a pre-weighed vial.
 - Record the total mass, then add a known volume or mass of the desired organic solvent.
 - Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C).
 - Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Visually confirm that excess solid/liquid solute remains.
- Separation of Undissolved Solute:
 - After equilibration, centrifuge the vials at high speed to pellet the undissolved **methyl docosahexaenoate**.
 - Carefully extract a precise aliquot of the clear supernatant (the saturated solution) using a pre-weighed, gas-tight syringe.
- Quantification by Gas Chromatography (GC):
 - Prepare a series of calibration standards of **methyl docosahexaenoate** in the same solvent, each containing a fixed concentration of an internal standard.
 - Prepare the sample from the supernatant for GC analysis by diluting it to fall within the calibration range and adding the internal standard.

- Inject the standards and the sample into the GC-FID system.[8]
- The typical GC conditions involve an injector temperature of 250°C, a detector temperature of 250°C, and a programmed column temperature ramp.[8]
- Integrate the peak areas for **methyl docosahexaenoate** and the internal standard.

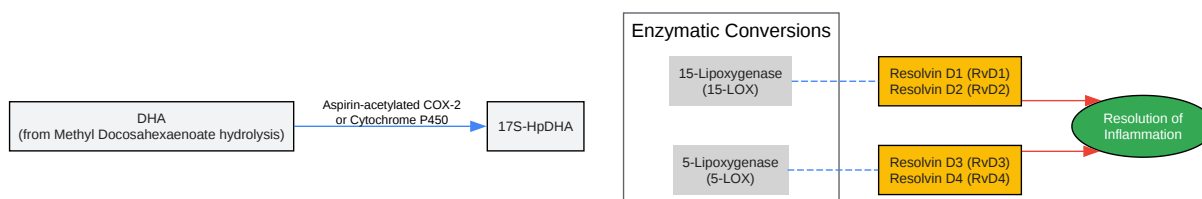
3. Data Analysis:

- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
- Use the peak area ratio from the sample chromatogram and the calibration curve to determine the concentration of **methyl docosahexaenoate** in the saturated solution.
- Express the solubility in desired units (e.g., mg/mL, mol/L).

Visualizations

Signaling Pathway Involvement

While **methyl docosahexaenoate** is primarily a stable ester, its parent compound, DHA, is a potent signaling molecule. DHA can be converted into specialized pro-resolving mediators (SPMs) like resolvins and protectins, which are crucial in the resolution of inflammation. The following diagram illustrates a simplified pathway for the biosynthesis of D-series resolvins from DHA.

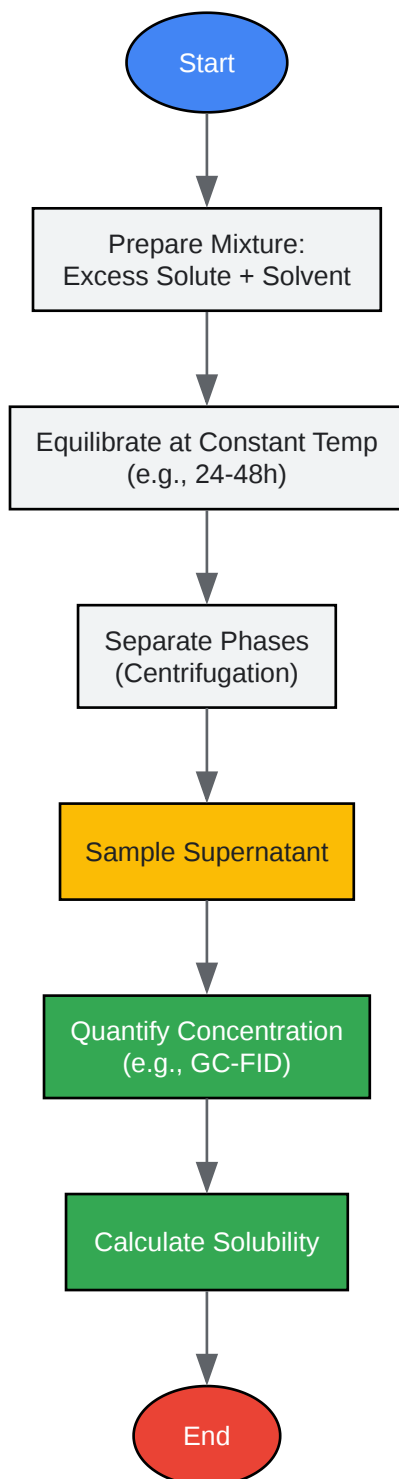


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Caption: Biosynthesis of D-series resolvins from DHA.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol described above can be visualized to clarify the sequence of steps from preparation to final analysis.



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Caption: Experimental workflow for solubility measurement.

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